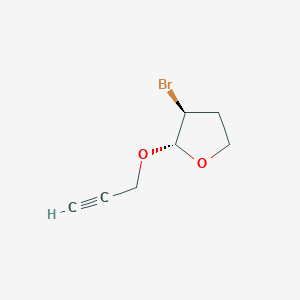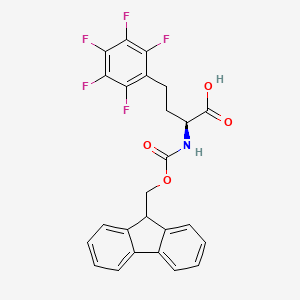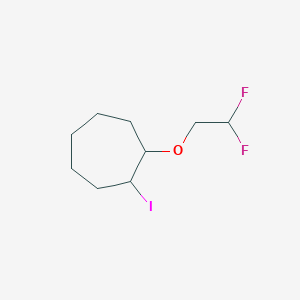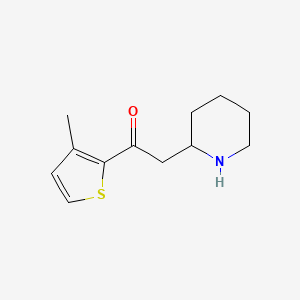
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1,3-difluoro-5-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes
Applications De Recherche Scientifique
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of fluorine atoms can influence the compound’s reactivity and stability, as well as its interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoethylbenzene: Similar structure but lacks the fluorine and methoxy groups.
2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of a benzene ring.
1,3-Difluoro-5-methoxybenzene: Lacks the bromoethyl group
Uniqueness
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups can enhance its stability and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-5H,1-2H3 |
Clé InChI |
DZFKFYONROXEEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1F)OC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)




![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
